molecular formula C12H11N3O4S B10957567 3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole

3-cyclopropyl-1-[(3-nitrophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B10957567
M. Wt: 293.30 g/mol
InChI Key: UWBOLEMCKAOBJO-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPROPYL-1H-PYRAZOL-1-YL (3-CHLOROPHENYL) SULFONE
  • 3-CYCLOPROPYL-1H-PYRAZOL-1-YL (3-METHOXYPHENYL) SULFONE
  • 3-CYCLOPROPYL-1H-PYRAZOL-1-YL (3-FLUOROPHENYL) SULFONE

Uniqueness

3-CYCLOPROPYL-1H-PYRAZOL-1-YL (3-NITROPHENYL) SULFONE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

3-cyclopropyl-1-(3-nitrophenyl)sulfonylpyrazole

InChI

InChI=1S/C12H11N3O4S/c16-15(17)10-2-1-3-11(8-10)20(18,19)14-7-6-12(13-14)9-4-5-9/h1-3,6-9H,4-5H2

InChI Key

UWBOLEMCKAOBJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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